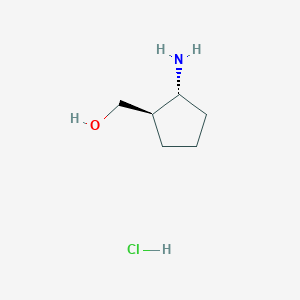
trans-(2-Amino-cyclopentyl)-methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trans-(2-Amino-cyclopentyl)-methanol hydrochloride (tACM) is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is commonly used as a tool compound to investigate the mechanism of action of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Scientific Research Applications
Photolysis Studies : One study explored the photolysis of trans-2-(3,5-dimethoxyphenyl)cyclopentyl methanesulfonate, highlighting the specific requirements for photosolvolysis in methanol, indicating a trans-requirement of excited aryl group and leaving group (Jaeger & Bernhardt, 1983).
HPLC Method Validation : Another research validated an HPLC method for quantifying ambroxol hydrochloride (a derivative of trans-4-(2-amino-3,5-dibromobenzylamino) cyclohexanol hydrochloride) and benzoic acid in syrup pharmaceutical form, offering insights into stability evaluation under various conditions (Heinänen & Barbas, 2001).
Lipase-Catalysed O-Acylation : Research on the enzymatic resolution of racemic cis and trans-2-aminocyclohexane-1-methanol via lipase-catalysed O-acylation in different ether solvents reveals insights into the preference of lipases for the 1 S enantiomer (Péter, Eycken, Bernáth & Fülöp, 1998).
Cyclopropanation Catalysis : A study on the use of (S)-(−)-2-amino-1,1-diaryl-1-propanol compounds to form binuclear copper complexes as asymmetric catalysts for cyclopropanation of styrene by ethyl diazoacetate showed moderate improvement in enantioselectivity for the binuclear versus mononuclear copper complexes (Cai, Mahmoud & Han, 1999).
Methanol's Impact on Lipid Dynamics : Another study found that methanol, commonly used in studying transmembrane proteins/peptides, significantly impacts lipid dynamics, affecting the structure-function relationship in biological and synthetic membranes (Nguyen et al., 2019).
properties
IUPAC Name |
[(1R,2R)-2-aminocyclopentyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZSFZUZNGAAID-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-(2-Amino-cyclopentyl)-methanol hydrochloride | |
CAS RN |
2331212-02-1 |
Source


|
| Record name | [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-1-(3-methoxyphenyl)ethanone](/img/structure/B2422718.png)

![(Z)-methyl 2-(6-acetamido-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2422722.png)


![3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422725.png)



![1'-Picolinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2422729.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2422732.png)

![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2422741.png)